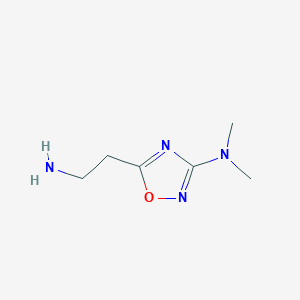

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

説明

特性

IUPAC Name |

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-10(2)6-8-5(3-4-7)11-9-6/h3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBDWBZVAVSHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine: A Technical Guide on Synthesis, Physicochemical Properties, and Bioisosteric Applications

Executive Summary

In modern medicinal chemistry, overcoming the metabolic liability of amide and ester linkages is a persistent challenge. 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine (CAS: 1601135-94-7 for the free base; 2413905-11-8 for the hydrochloride salt) has emerged as a highly versatile, bifunctional building block. Featuring a 1,2,4-oxadiazole core substituted with a basic primary amine and a tertiary dimethylamine, this compound serves as a premium bioisosteric scaffold. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, self-validating framework for understanding, synthesizing, and applying this compound in advanced drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The structural genius of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine lies in its dual-functional nature combined with a metabolically robust core. The primary amine at the C5-ethyl linker provides an ideal synthetic handle for further functionalization (e.g., amide coupling, reductive amination), while the N,N-dimethyl group at C3 modulates the electronic distribution of the oxadiazole ring, enhancing its stability.

To guide rational drug design, the quantitative physicochemical properties of the free base are summarized below.

Table 1: Physicochemical Properties and Pharmacokinetic Implications

| Property | Value | Implication for Drug Design |

| Molecular Weight | 156.20 g/mol | Low molecular weight ensures high Ligand Efficiency (LE) when incorporated into larger pharmacophores. |

| Topological Polar Surface Area (TPSA) | ~65.2 Ų | Optimal for cellular membrane permeability; falls within the acceptable range for blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors (HBD) | 2 (Primary -NH₂) | Provides critical vectors for target-protein engagement via hydrogen bonding. |

| Hydrogen Bond Acceptors (HBA) | 4 (N, O atoms) | Enhances aqueous solubility and mimics the acceptor profile of native peptide bonds. |

| Calculated LogP (cLogP) | ~ -0.2 to 0.5 | Hydrophilic nature; excellent for offsetting the high lipophilicity of late-stage lead compounds. |

Strategic Bioisosterism in Drug Design

The primary causality behind integrating the 1,2,4-oxadiazole ring into a lead compound is to bypass enzymatic degradation. Native amides and esters are highly susceptible to in vivo cleavage by amidases and esterases. According to comprehensive reviews on bioisosterism , the 1,2,4-oxadiazole ring acts as a non-classical bioisostere. It mimics the planar geometry and hydrogen-bond acceptor capacity of an amide carbonyl but completely lacks the electrophilic scissile bond.

By replacing a labile linkage with 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine, researchers achieve profound steric and electronic shielding, exponentially increasing the plasma half-life of the therapeutic agent .

Figure 2: Metabolic stability pathway illustrating 1,2,4-oxadiazole bioisosteric advantages.

Synthetic Methodology & Mechanistic Pathways

To synthesize this compound with high fidelity, we utilize an amidoxime-carboxylic acid coupling strategy. The causality behind the reagent selection is crucial: traditional thermal cyclization of O-acylamidoximes often requires temperatures exceeding 110°C, which can degrade the Boc-protecting group on the beta-alanine precursor. To circumvent this, we employ a room-temperature cyclodehydration strategy catalyzed by Tetrabutylammonium fluoride (TBAF), a method proven to preserve thermosensitive functional groups .

Figure 1: Synthetic workflow for 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. By implementing strict In-Process Controls (IPCs) via LC-MS, the progression of the synthesis is entirely data-driven, preventing the carryover of impurities.

Step 1: Amidoxime Formation

-

Suspend hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.55 eq) in ethanol. Stir for 30 minutes to generate free hydroxylamine.

-

Add N,N-dimethylcyanamide (1.0 eq) dropwise.

-

Reflux the mixture for 4-6 hours.

-

IPC Checkpoint: Analyze via LC-MS. Proceed only when the starting material is consumed and the mass [M+H]⁺ = 104 is dominant.

-

Filter inorganic salts and concentrate the filtrate in vacuo to yield N,N-dimethyl-N'-hydroxyguanidine.

Step 2: Activation and O-Acylation

-

Dissolve Boc-beta-alanine (1.0 eq) in anhydrous DMF.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise. Causality: CDI is chosen over EDC/HOBt because the only byproducts are CO₂ and imidazole, simplifying downstream purification. Stir for 1 hour until CO₂ evolution ceases.

-

Add the amidoxime from Step 1 (1.0 eq) to the activated ester solution. Stir at room temperature for 2 hours.

-

IPC Checkpoint: Confirm the formation of the O-acylamidoxime intermediate via LC-MS.

Step 3: Room-Temperature Cyclodehydration

-

To the reaction mixture from Step 2, add a catalytic amount of TBAF (0.2 eq).

-

Stir at room temperature for 12 hours. Causality: The fluoride ion acts as a potent, mild base to abstract the amide proton, driving the intramolecular cyclization without thermal degradation.

-

Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography to isolate the Boc-protected 1,2,4-oxadiazole.

Step 4: Deprotection and Salt Formation

-

Dissolve the Boc-protected intermediate in minimal dichloromethane (DCM).

-

Add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

-

IPC Checkpoint: Monitor the disappearance of the Boc-protected mass via LC-MS.

-

The product will precipitate as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under high vacuum to yield pure 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine hydrochloride .

Analytical Validation & Quality Control

To ensure absolute scientific integrity, the final compound must pass a rigorous, orthogonal validation matrix:

-

Nuclear Magnetic Resonance (¹H & ¹³C NMR):

-

¹H NMR (DMSO-d6): Look for the sharp singlet integrating to 6 protons at ~2.9-3.1 ppm, confirming the intact N,N-dimethyl group. The ethyl linker will present as two distinct triplets integrating to 2 protons each (~3.2 ppm and ~3.4 ppm). A broad singlet integrating to 3 protons (due to the -NH₃⁺ salt) should appear downfield (~8.0-8.5 ppm).

-

¹³C NMR: The defining feature is the two heavily deshielded oxadiazole carbons. C3 (bonded to N,N-dimethyl) typically resonates around 168-170 ppm, while C5 (bonded to the ethyl group) appears near 175-178 ppm.

-

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) must yield an exact mass [M+H]⁺ corresponding to C₆H₁₃N₄O⁺ (Calculated: 157.1084).

-

Purity (HPLC): Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) must demonstrate >95% Area Under Curve (AUC) at 210 nm and 254 nm.

References

-

Baykov, S. V., Shetnev, A. A., Semenov, A. V., Baykova, S. O., & Boyarskiy, V. P. (2023). "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." International Journal of Molecular Sciences, 24(6), 5406.[Link][1]

-

Cherkasova, A., Astolfi, R., Nawrozkij, M., & Ivanov, R. (2025). "1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years." European Journal of Medicinal Chemistry, 297, 117935.[Link][2]

-

Camci, M., & Karali, N. (2023). "Bioisosterism: 1,2,4-Oxadiazole Rings." ChemMedChem, 18(9), e202200638.[Link][3]

Sources

A Technical Guide to the Preliminary Toxicity Assessment of Novel Oxadiazole Compounds

Introduction: The Oxadiazole Scaffold and the Imperative of Early Toxicity Assessment

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] These compounds have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] However, as with any novel chemical entity destined for therapeutic use, a thorough evaluation of its safety profile is paramount. Early and robust toxicity assessment is critical in the drug development pipeline to identify and eliminate compounds with unfavorable safety profiles, thereby saving significant time and resources.[5][6][7] This guide provides a comprehensive overview of the preliminary toxicity assessment of novel oxadiazole compounds, integrating in silico, in vitro, and in vivo approaches to build a comprehensive safety profile.

Part 1: In Silico ADMET Profiling: The First Line of Defense

Before synthesizing and testing novel oxadiazole derivatives, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction serves as an invaluable "Tier Zero" screening tool.[8] These computational models leverage machine learning and large datasets to predict the pharmacokinetic and toxicological properties of a molecule based on its structure.[8][9]

Core Principles and Causality:

The primary goal of in silico ADMET profiling is to "fail fast, fail cheap" by identifying potential liabilities early in the discovery process.[9] By modeling properties like carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity, researchers can prioritize compounds with a higher likelihood of success for synthesis and further testing.[5][10]

Key In Silico Predictions for Oxadiazole Compounds:

| ADMET Parameter | Significance in Early Assessment | Example In Silico Tools |

| Aqueous Solubility | Poor solubility can lead to low bioavailability and hinder formulation development. | ADMET Predictor®, SwissADME, ADMETlab 2.0[8][10][11] |

| Permeability (e.g., Caco-2) | Predicts intestinal absorption and oral bioavailability. | ADMET Predictor®, pkCSM[8][11] |

| Metabolism (CYP450) | Predicts the primary sites of metabolism and potential for drug-drug interactions. | SMARTCyp, MetaPred[11] |

| Hepatotoxicity | Early flag for potential drug-induced liver injury (DILI), a major cause of drug attrition.[12][13] | ADMET Predictor®, DILIsym®[10] |

| Cardiotoxicity (hERG) | Predicts the risk of QT prolongation and cardiac arrhythmias, a significant safety concern.[14][15] | In silico hERG models within various platforms. |

| Genotoxicity (Ames) | Predicts the potential for a compound to cause DNA mutations, a key indicator of carcinogenicity.[16][17] | ADMET Predictor®, Derek Nexus® |

Workflow for In Silico Toxicity Prediction:

Caption: In Silico ADMET Prediction Workflow.

Part 2: In Vitro Cytotoxicity Assays: A Window into Cellular Health

Following promising in silico predictions, in vitro cytotoxicity assays provide the first experimental evidence of a compound's effect on living cells.[18] These assays are crucial for determining the concentration range at which a compound exhibits biological activity versus overt toxicity.

MTT Assay: Gauging Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[19][20]

Principle of the MTT Assay:

Caption: Principle of the MTT Cytotoxicity Assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Treat cells with a serial dilution of the novel oxadiazole compounds for 24, 48, or 72 hours.[18] Include an untreated control and a positive control (a known cytotoxic agent).

-

MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution to each well.[18]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][20]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[18][20]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[18] The amount of LDH in the medium is directly proportional to the number of dead cells.[21]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.

Apoptosis Assays: Differentiating Modes of Cell Death

It is often important to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are commonly employed for this purpose.

Principle:

-

Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

By analyzing the fluorescence of cells stained with both Annexin V and PI, one can differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Data Presentation: In Vitro Cytotoxicity of Novel Oxadiazole Compounds

| Compound | Cell Line | MTT IC₅₀ (µM) | LDH Release EC₅₀ (µM) | Apoptosis Induction at 24h (%) |

| OXA-001 | HepG2 | 25.4 | 30.1 | 15.2 |

| OXA-002 | A549 | > 100 | > 100 | 2.1 |

| OXA-003 | MCF-7 | 12.8 | 15.5 | 45.7 |

| Doxorubicin (Control) | MCF-7 | 0.5 | 0.8 | 85.3 |

Part 3: In Vivo Acute Oral Toxicity Study: The Whole-System Perspective

While in vitro assays provide valuable information on cellular toxicity, they cannot fully recapitulate the complex interactions within a living organism.[22][23] Therefore, a preliminary in vivo acute oral toxicity study is a crucial step to assess the systemic effects of a promising oxadiazole compound.

Regulatory Framework and Ethical Considerations:

Acute oral toxicity studies should be conducted in compliance with internationally recognized guidelines, such as the OECD Test Guideline 423 (Acute Toxic Class Method).[24][25][26][27] These guidelines are designed to minimize the number of animals used while still providing sufficient information for hazard classification.[26][28]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Model: Typically, young adult female rats are used.[26]

-

Dose Selection: The study usually starts with a dose of 300 mg/kg, unless there is prior information to suggest a different starting dose.[28] Subsequent dose levels are chosen from a fixed series (e.g., 5, 50, 300, 2000 mg/kg).[25][26][27]

-

Administration: The compound is administered as a single oral dose via gavage.[26]

-

Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.[1][28]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy, and any abnormalities in organs and tissues are recorded.[25]

Data Presentation: In Vivo Acute Oral Toxicity of OXA-002

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings |

| 2000 | 3 | 0/3 | No significant signs observed. | No abnormalities detected. |

| Limit Test (2000) | 3 | 0/3 | No significant signs observed. | No abnormalities detected. |

Part 4: Integrated Toxicity Assessment and Decision Making

The preliminary toxicity assessment culminates in an integrated analysis of all available data to make an informed decision about the future of the novel oxadiazole compound.

Decision-Making Workflow:

Sources

- 1. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. optibrium.com [optibrium.com]

- 6. jordilabs.com [jordilabs.com]

- 7. blog.biobide.com [blog.biobide.com]

- 8. pharmaron.com [pharmaron.com]

- 9. drugpatentwatch.com [drugpatentwatch.com]

- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 11. ayushcoe.in [ayushcoe.in]

- 12. Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs | IntechOpen [intechopen.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Cardiotoxicity Screening Market Size to Hit USD 8.46 Billion by 2034 [precedenceresearch.com]

- 16. pharmaron.com [pharmaron.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. benchchem.com [benchchem.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]

- 21. aai.org.tr [aai.org.tr]

- 22. chemsafetypro.com [chemsafetypro.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. oecd.org [oecd.org]

- 25. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 26. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]

- 27. researchgate.net [researchgate.net]

- 28. m.youtube.com [m.youtube.com]

Rational Design and Structure-Activity Relationship (SAR) of 5-Amino-1,2,4-Oxadiazole Analogs in Drug Discovery

Executive Summary

The 1,2,4-oxadiazole ring system has emerged as a privileged scaffold in modern medicinal chemistry, primarily recognized for its profound bioisosteric properties[1][2]. By mimicking ester and amide functionalities while resisting enzymatic hydrolysis, this five-membered heterocycle dramatically enhances the metabolic stability of drug candidates[1][2]. Among its derivatives, 5-amino-1,2,4-oxadiazoles offer a unique physicochemical profile. The introduction of the exocyclic amine at the C5 position provides a critical vector for hydrogen bonding (as both a donor and acceptor) and allows for divergent synthetic functionalization[1].

This technical guide explores the Structure-Activity Relationship (SAR) of 5-amino-1,2,4-oxadiazole analogs, analyzing their mechanistic applications in oncology (tubulin inhibitors) and neurology (NMDA receptor antagonists), while providing self-validating experimental workflows for their synthesis and evaluation.

Mechanistic Foundation: Bioisosterism and Physicochemical Tuning

The strategic incorporation of the 1,2,4-oxadiazole core is rarely accidental; it is a calculated choice to overcome pharmacokinetic liabilities[1]. Traditional amide bonds are highly susceptible to proteolytic cleavage in vivo. The 1,2,4-oxadiazole ring serves as a non-classical bioisostere that maintains the planar geometry and dipole moment of an amide but is entirely refractory to amidases[2].

When an amino group is introduced at the C5 position, the electronic landscape of the ring shifts. The lone pair of the exocyclic nitrogen partially delocalizes into the electron-deficient oxadiazole system. This delocalization dampens the basicity of the amine, often preventing the molecule from becoming overly charged at physiological pH, which in turn enhances membrane permeability and mitigates off-target hERG liabilities—a critical factor in central nervous system (CNS) drug design[3].

SAR Case Study I: Diaryl 5-Amino-1,2,4-Oxadiazoles as Tubulin Inhibitors

A breakthrough application of the 5-amino-1,2,4-oxadiazole scaffold is its role in single-molecule polypharmacy and targeted oncology, specifically as an inhibitor of tubulin polymerization[4].

Pharmacophore Mapping and Causality

Research into A-B-C heterocyclic systems identified diaryl 5-amino-1,2,4-oxadiazoles as potent cytostatic agents[4]. Computational COMPARE algorithms and direct binding assays revealed that these compounds bind at the colchicine binding site of tubulin[4].

The SAR logic is highly specific:

-

The Oxadiazole Core: Acts as the bioisostere of the tropolone ring found in colchicine, providing the necessary rigid scaffolding[4].

-

C5-Amino Substitution: A 4-methoxyphenyl group attached to the C5-amine is perfectly superimposable with the methoxy substituent on the colchicinoid tropolone, anchoring the molecule via hydrogen bonding and steric fit[4].

-

C3 Substitution: The optimization of the C3-aryl group led to the discovery of DCP 10500067 (NSC 757486) , which features a 2-fluorophenyl group[4]. The 2-fluoro substitution is causal to its high activity: it maps precisely onto the hydrophobic center of the trimethoxyaryl group of colchicine, optimizing the van der Waals interactions within the binding pocket[4]. Interestingly, unlike Combretastatin A-4 (CA-4), which requires three adjacent methoxy groups for optimal activity, the oxadiazole analogs achieve high potency with fewer structural requirements[4].

Pharmacophore mapping of diaryl 5-amino-1,2,4-oxadiazoles at the colchicine binding site.

SAR Case Study II: NR2B Subtype-Selective NMDA Antagonists

In neurological drug development, the 1,2,4-oxadiazole ring has been utilized to optimize 3-substituted aminocyclopentanes as NR2B subtype-selective NMDA receptor antagonists[3].

Overcoming P-glycoprotein (Pgp) Efflux

Early lead compounds utilized a carbamate linker, which contained multiple hydrogen bond donors that made the molecules substrates for P-glycoprotein (Pgp) efflux pumps, severely limiting blood-brain barrier (BBB) penetration[3].

To solve this, medicinal chemists replaced the carbamate with a 1,2,4-oxadiazole linker[3].

-

Causality: The oxadiazole acts as a bioisostere that maintains the spatial orientation of the pendant phenyl rings but eliminates the problematic hydrogen bond donor[3].

-

Linker Optimization: While a 1,3,4-thiadiazole linker achieved subnanomolar potency ( Ki=0.76 nM), its high polarizability caused it to remain a strong Pgp substrate (efflux ratio > 5.6)[3]. The isomeric 5-substituted-1,2,4-oxadiazole provided the optimal balance, retaining high NR2B potency while significantly reducing Pgp liability, resulting in an orally bioavailable candidate capable of efficient receptor occupancy in the brain[3].

Quantitative SAR Data Summaries

The following tables summarize the critical structure-activity relationships derived from the discussed case studies.

Table 1: SAR of Diaryl 5-Amino-1,2,4-oxadiazoles (Tubulin Inhibition) [4]

| Compound ID | C3 Substituent | C5-Amino Substituent | Biological Profile |

|---|---|---|---|

| DCP 10500078 | 3-Methoxyphenyl | 4-Methoxyphenyl | Nanomolar cytostatic activity; atypical tubulin correlation. |

| DCP 10500067 | 2-Fluorophenyl | 4-Methoxyphenyl | Highest in vitro tubulin binding; optimal colchicine site fit. |

| CA-4 (Control) | - | - | Requires trimethoxyaryl geometry; standard tubulin inhibitor. |

Table 2: Optimization of Heterocyclic Linkers for NMDA Antagonists [3] | Linker Type | NR2B Ki (nM) | Pgp Efflux Liability | hERG Selectivity | | :--- | :--- | :--- | :--- | | Carbamate (Lead) | High | High (Poor BBB penetration) | Acceptable | | 1,3,4-Thiadiazole | 0.76 | High (Ratio > 5.6) | Poor (Potent hERG binder) | | 1,2,4-Oxadiazole | < 5.0 | Low (Optimal BBB penetration) | High |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems where the chemical or biological outcome is directly verifiable through the underlying mechanistic logic.

Protocol A: Synthesis of 5-Amino-1,2,4-oxadiazoles via Trichloromethyl Displacement

Direct amination of an oxadiazole ring is notoriously difficult due to the unreactive nature of the unsubstituted C5 position. This protocol utilizes a highly electrophilic 5-trichloromethyl intermediate to facilitate a mild Nucleophilic Aromatic Substitution ( SNAr )[1][5].

Step-by-Step Methodology:

-

Preparation of the Activated Intermediate: Dissolve the appropriate amidoxime (1.0 eq) in anhydrous toluene. Add trichloroacetic anhydride (1.2 eq) dropwise at 0∘C .

-

Cyclodehydration: Heat the reaction mixture to 110∘C for 4 hours. The anhydride serves a dual purpose: it acylates the amidoxime oxygen and acts as a dehydrating agent to close the ring, yielding the 5-trichloromethyl-1,2,4-oxadiazole[1][3].

-

Nucleophilic Displacement ( SNAr ): Isolate the intermediate and dissolve in DMF. Add the desired primary or secondary amine (e.g., 4-methoxyaniline) (1.5 eq) and triethylamine (2.0 eq). Stir at room temperature for 12 hours.

-

Validation (Causality): The −CCl3 group is intensely electron-withdrawing, activating the C5 carbon. Upon nucleophilic attack by the amine, the −CCl3 group acts as an excellent leaving group (expelled as chloroform), driving the reaction to completion under mild conditions that preserve sensitive functional groups[1].

Synthetic workflow for 5-amino-1,2,4-oxadiazoles via trichloromethyl displacement.

Protocol B: Tubulin Polymerization Inhibition Assay

This assay validates the biological target of diaryl 5-amino-1,2,4-oxadiazoles by measuring the physical state of tubulin in real-time[4].

Step-by-Step Methodology:

-

Protein Preparation: Purify bovine brain tubulin and resuspend in PIPES buffer (80 mM PIPES, 2 mM MgCl2 , 0.5 mM EGTA, pH 6.9) to a final concentration of 1.0 mg/mL.

-

Ligand Incubation: Pre-incubate the tubulin solution with varying concentrations of the 5-amino-1,2,4-oxadiazole analog (e.g., DCP 10500067) or vehicle (DMSO) at 30∘C for 15 minutes[4].

-

Polymerization Initiation: Add GTP to a final concentration of 1 mM to initiate microtubule assembly.

-

Spectrophotometric Monitoring: Immediately transfer the mixture to a temperature-controlled spectrophotometer ( 30∘C ) and monitor the optical density (OD) at 340 nm for 60 minutes.

-

Validation (Causality): As tubulin polymerizes into microtubules, the solution becomes turbid, increasing the OD340 . A potent tubulin inhibitor will lock the tubulin in its dimeric state, resulting in a flat baseline. The IC50 is calculated based on the concentration required to inhibit 50% of the maximum OD340 increase relative to the DMSO control.

References

-

Gakh, A. A., et al. (2013). Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Liverton, N. J., et al. (2011). Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists. Journal of Medicinal Chemistry.[Link]

-

ResearchGate. 1,2,4-Oxadiazoles | Request PDF. [Link]

Sources

Application Note & Experimental Protocols: Initial Characterization of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that serves as a crucial scaffold in medicinal chemistry due to its unique bioisosteric properties and a wide spectrum of biological activities.[1][2][3] Derivatives of this core structure have been explored for their therapeutic potential across numerous disease areas, including oncology, inflammation, and infectious diseases.[1][4][5] This document provides a detailed guide for the initial in vitro characterization of a novel analog, 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine (hereafter referred to as "Compound X").

Given that the 1,2,4-oxadiazole scaffold is prevalent in compounds targeting G-protein-coupled receptors (GPCRs) and various kinases, the protocols outlined herein are designed as a first-pass screening cascade to assess the general bioactivity and cytotoxic profile of Compound X.[5][6][7] These foundational experiments are essential for any drug discovery program to determine a compound's preliminary mechanism of action, potency, and therapeutic window.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of small molecule inhibitors are critical for obtaining reproducible experimental results.[8] Many organic compounds have poor aqueous solubility and require a co-solvent like dimethyl sulfoxide (DMSO).[8]

2.1 Materials

-

Compound X (powder form)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

-

Sterile, light-protected microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

2.2 Protocol for 10 mM Stock Solution

-

Pre-Weighing Preparation: Before opening, bring the vial containing Compound X to room temperature for at least 30 minutes to prevent condensation.

-

Solubilization: Prepare a 10 mM stock solution by dissolving the appropriate mass of Compound X in 100% anhydrous DMSO. For example, if the molecular weight is 170.2 g/mol , dissolve 1.702 mg in 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to fully dissolve the compound. Visually inspect for any precipitate.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes. Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[9]

-

Experience Note: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation or precipitation. Use a fresh aliquot for each experiment.

-

Experimental Workflow for Initial Characterization

The following workflow provides a logical sequence for the initial assessment of Compound X, starting from a broad functional screen, followed by a cytotoxicity assessment, and culminating in a target-specific potency determination.

References

-

Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). High throughput screening of inverse agonists. Retrieved from [Link]

- Hanson, B. J., et al. (2009). A homogeneous fluorescent live-cell assay for measuring 7-transmembrane receptor activity and agonist functional selectivity through β-arrestin recruitment. Journal of Biomolecular Screening, 14(7), 798-810.

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

-

ION Biosciences. (n.d.). GPCR Assay Services. Retrieved from [Link]

-

Bio-protocol. (2020). Small-molecule inhibitors. Retrieved from [Link]

- Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

-

ResearchGate. (2020, January 18). Design, synthesis, and characterization of novel substituted 1,2,4-oxadiazole and their biological broadcast. Retrieved from [Link]

- Wu, P., et al. (2023). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Scientific Reports.

-

Semantic Scholar. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

Sci-Hub. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

PubMed. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Retrieved from [Link]

- Dürüst, Y., Yıldırım, M., & Aycan, A. (2008). An Efficient One-Pot Synthesis of 5-(substituted amino)-1,2,4-thia- and -oxa-diazoles. Journal of Heterocyclic Chemistry, 45(5), 1339-1344.

-

PubMed. (2017, March 15). Approved and Experimental Small-Molecule Oncology Kinase Inhibitor Drugs: A Mid-2016 Overview. Retrieved from [Link]

-

PubMed. (2010, December 15). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. Retrieved from [Link]

-

PMC. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

-

PMC. (2020, April 20). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Retrieved from [Link]

-

PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Retrieved from [Link]

- Google Patents. (1971). US3574222A - Preparation of 5-amino-1,2,4-oxadiazoles.

-

Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub: are you are robot? [sci-hub.box]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Approved and Experimental Small-Molecule Oncology Kinase Inhibitor Drugs: A Mid-2016 Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

Application Note & Protocol: Formulation of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine for In Vivo Studies

Introduction: The Critical Role of Formulation in Preclinical Success

This guide provides a comprehensive framework for the systematic formulation of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine , a novel small molecule amine, for in vivo studies. Given the novelty of this compound, this document emphasizes a foundational, property-driven approach. The principles and protocols outlined herein are designed to be broadly applicable to other novel small molecules, particularly those containing basic amine functionalities.

The primary objective is to develop a stable, homogenous, and safe formulation that ensures consistent and reproducible exposure of the test compound in preclinical animal models. This requires a thorough understanding of the compound's physicochemical properties, which will dictate the selection of an appropriate administration route and vehicle.[2]

Part 1: Foundational Physicochemical Characterization

Before any formulation can be rationally designed, a comprehensive physicochemical profile of the NCE must be established.[1] This pre-formulation assessment is the cornerstone of successful in vivo studies.

Aqueous Solubility and pH-Solubility Profile

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. For an amine-containing compound like 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine, solubility is expected to be highly pH-dependent.

Causality: The aminoethyl and N,N-dimethylamine groups are basic and will become protonated (ionized) at pH values below their pKa. This ionization typically increases aqueous solubility. Therefore, determining the solubility across a physiologically relevant pH range is essential.

Protocol 1: pH-Dependent Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4).

-

Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials.

-

Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).[4]

Determination of pKa

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[5] For a basic compound, knowing the pKa is crucial for predicting its behavior in different physiological environments and for selecting the appropriate pH for formulation to maximize solubility and stability.[6]

Expert Insight: The presence of two amine functionalities suggests that 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine will have at least two basic pKa values. The primary amine of the aminoethyl group is expected to have a higher pKa than the tertiary N,N-dimethylamine.

Methods for pKa Determination:

-

In Silico Prediction: Several software packages (e.g., MarvinSketch, ACD/Labs) can provide rapid and reasonably accurate pKa predictions based on the chemical structure.[7][8] This is an excellent starting point.

-

Experimental Determination: Potentiometric titration is a classic and reliable method. UV-spectrophotometry or capillary electrophoresis can also be used.

Lipophilicity (LogP/LogD)

Lipophilicity, measured as the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross biological membranes.

Table 1: Key Physicochemical Parameters and Their Importance

| Parameter | Importance in Formulation Development | Typical Methods |

| Aqueous Solubility | Determines the feasibility of simple aqueous formulations and the need for solubilization strategies. | Shake-Flask Method, High-Throughput Screening (e.g., nephelometry).[9] |

| pKa | Guides pH selection for solubilization and stability; predicts the degree of ionization at physiological pH. | Potentiometric Titration, UV-Spectrophotometry, In Silico Prediction.[6] |

| LogP / LogD | Predicts membrane permeability and potential for absorption; informs the selection of lipid-based formulations. | Shake-Flask Method (octanol/water), HPLC-based methods. |

| Chemical Stability | Assesses degradation in different conditions (pH, light, temperature) to ensure the compound remains intact during the study. | Forced Degradation Studies (acid, base, oxidation, light, heat) with HPLC/LC-MS analysis.[10] |

| Solid-State Form | Polymorphism and crystallinity can significantly impact solubility and dissolution rate. | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC). |

Part 2: Strategic Formulation Development for In Vivo Administration

The choice of administration route and formulation vehicle is dictated by the compound's physicochemical properties and the goals of the in vivo study.[11]

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting a suitable formulation strategy based on the initial characterization data.

Caption: Formulation selection workflow based on solubility.

Common Vehicles for Preclinical Routes

The selection of excipients must be made with careful consideration of their potential toxicity in the chosen animal model and administration route.[12][13]

Table 2: Common Vehicles for Different In Vivo Administration Routes

| Route | Vehicle Type | Examples & Composition | Key Considerations |

| Oral (PO) | Aqueous Solution | 0.9% Saline, Phosphate Buffered Saline (PBS) | Simplest option for soluble compounds. |

| Aqueous Suspension | 0.5% - 1% Methylcellulose or Carboxymethylcellulose (CMC) in water | For poorly soluble compounds; ensure particle size uniformity.[12] | |

| Co-solvent | 10% DMSO, 40% PEG 400, 50% Water | Can improve solubility but may have their own pharmacological effects or toxicity.[13] | |

| Intravenous (IV) | Aqueous Solution | 0.9% Saline, 5% Dextrose in Water (D5W) | Must be sterile, isotonic, and at a physiological pH. |

| Solubilizing System | 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | Effective for many poorly soluble compounds; potential for renal toxicity at high doses.[14] | |

| Intraperitoneal (IP) / Subcutaneous (SC) | Aqueous Solution/Suspension | Saline, PBS, 0.5% Methylcellulose | Less stringent than IV but should be near physiological pH and osmolality to minimize irritation.[15] |

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for preparing common formulation types. All preparations for in vivo use should be conducted in a clean environment, and preparations for IV administration must be performed under aseptic conditions.

Protocol 2: Preparation of a 1 mg/mL Solution in Saline (for a Soluble Compound)

-

Objective: To prepare a simple, sterile aqueous solution for IV, IP, or SC administration.

-

Materials:

-

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

-

Sterile 0.9% Sodium Chloride for Injection, USP

-

Sterile vials

-

0.22 µm sterile syringe filters

-

-

Procedure:

-

Calculate the required amount of compound and vehicle. For 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.

-

In a sterile vial, add the 10 mg of compound.

-

Add approximately 8 mL of sterile saline.

-

Vortex or sonicate until the compound is fully dissolved. Visually inspect for any particulates.

-

Add sterile saline to reach the final volume of 10 mL (q.s.).

-

Sterile-filter the final solution through a 0.22 µm syringe filter into a final sterile vial.

-

Quality Control: Check the final pH and clarity of the solution.

-

Protocol 3: Preparation of a 5 mg/mL Oral Suspension

-

Objective: To prepare a uniform suspension for oral gavage.

-

Materials:

-

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

-

0.5% (w/v) Methylcellulose in purified water

-

Mortar and pestle

-

Graduated cylinder and appropriate containers

-

-

Procedure:

-

Weigh the required amount of the compound (e.g., 50 mg for 10 mL).

-

Place the compound in a mortar.

-

Add a small volume of the 0.5% methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial for wetting the particles and preventing clumping.

-

Gradually add the remaining vehicle in small portions while continuously stirring to ensure homogeneity.

-

Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.

-

Transfer to a suitable storage container.

-

Quality Control: The suspension should be easily re-suspended upon gentle shaking and free of large agglomerates.

-

Protocol 4: Preparation of a 2 mg/mL IV Solution using HP-β-CD

-

Objective: To solubilize a poorly water-soluble compound for IV administration.

-

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic interior cavity. It can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

-

Materials:

-

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

-

20% (w/v) solution of HP-β-CD in Sterile Water for Injection

-

Sterile vials and 0.22 µm filters

-

-

Procedure:

-

Weigh the required amount of compound (e.g., 20 mg for 10 mL).

-

In a sterile vial, add the compound.

-

Add the 20% HP-β-CD solution.

-

Vortex and/or sonicate vigorously. This process can take time (30-60 minutes or longer) as the complexation occurs. Gentle warming may be used if the compound is stable at elevated temperatures.

-

Once fully dissolved, visually inspect for clarity.

-

Sterile-filter the solution through a 0.22 µm filter into the final sterile vial.

-

Quality Control: Confirm the absence of particulates and measure the final pH.

-

Caption: General workflow for in vivo formulation preparation.

Conclusion

The successful in vivo evaluation of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine, or any NCE, is critically dependent on a rational, data-driven formulation strategy. The protocols and workflows presented in this guide provide a systematic approach, beginning with essential physicochemical characterization and culminating in the preparation of well-defined, route-appropriate formulations. By understanding the "why" behind each step—from pKa measurement to excipient selection—researchers can minimize variability, ensure reproducible results, and make confident decisions in the drug development process.

References

-

Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. Available at: [Link]

-

Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available at: [Link]

-

Recent advances and novel strategies in pre-clinical formulation development: an overview. PubMed. Available at: [Link]

-

Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

-

ANI neural network potentials for small molecule pKa prediction. RSC Publishing. Available at: [Link]

-

Early Formulation. Evotec. Available at: [Link]

-

Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. Available at: [Link]

-

Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. Available at: [Link]

-

From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. Quotient Sciences. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]

-

Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]

-

Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Available at: [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Available at: [Link]

-

In vivo screening of subcutaneous tolerability for the development of novel excipients. PMC. Available at: [Link]

-

Predicting the pKa of Small Molecules. arXiv. Available at: [Link]

-

Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd. Available at: [Link]

-

Using Excipients With Biologics. Pharmaceutical Technology. Available at: [Link]

-

Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. Available at: [Link]

-

Sbb002754 | C6H8N6O4 | CID 566635. PubChem - NIH. Available at: [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available at: [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON. Available at: [Link]

-

Excipient Selection In Parenteral Formulation Development. PharmTech. Available at: [Link]

-

In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. MDPI. Available at: [Link]

-

Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. Available at: [Link]

-

Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NIH. Available at: [Link]

-

Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways. PubMed. Available at: [Link]

-

Developing optimised formulations with minimal drug substance. Manufacturing Chemist. Available at: [Link]

-

1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-dimethyl- Properties. EPA. Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PMC. Available at: [Link]

-

Small-molecule amines: a big role in the regulation of bone homeostasis. PMC. Available at: [Link]

-

ChemInform Abstract: Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]

-

Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances and novel strategies in pre-clinical formulation development: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. mrupp.info [mrupp.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 9. waters.com [waters.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

dosage determination for 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine experiments

Application Note: Preclinical Dosage Determination for 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Executive Summary & Pharmacological Context

The compound 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine represents a highly specialized pharmacophore frequently utilized in modern drug discovery. The 1,2,4-oxadiazole core serves as a robust bioisostere for esters and amides, conferring exceptional metabolic stability against enzymatic hydrolysis (e.g., esterases and amidases)[1].

From a physicochemical standpoint, the presence of the 2-aminoethyl and N,N-dimethylamine moieties introduces basic aliphatic centers. At physiological pH (7.4), these amine groups are heavily protonated. This protonation dictates the compound's behavior: it significantly enhances aqueous solubility (particularly if synthesized as a hydrochloride salt) but alters passive membrane permeability. Consequently, dosage determination must be meticulously calibrated to account for rapid systemic absorption and the extended half-life provided by the oxadiazole ring's metabolic resistance[2].

This guide outlines a self-validating, causality-driven framework for establishing both in vitro assay concentrations and in vivo preclinical dosages for this compound.

Phase I: In Vitro Dosage Determination & Cytotoxicity Profiling

Before evaluating efficacy, it is critical to establish the Maximum Tolerated Concentration (MTC) and the half-maximal inhibitory/effective concentration (IC50/EC50). Because 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is highly polar, solvent toxicity can be minimized by utilizing aqueous buffers rather than high concentrations of organic solvents like DMSO.

Protocol 1: Self-Validating Dose-Response Assay

Causality Insight: We employ a logarithmic concentration gradient (spanning 6 logs) to ensure the capture of the complete sigmoidal dose-response curve. A narrow linear scale often misses the inflection points necessary for accurate Hill slope calculation.

-

Stock Solution Preparation:

-

Dissolve the compound in sterile ddH₂O or 10% DMSO to create a 10 mM stock.

-

Validation Check: If using DMSO, ensure the final assay concentration of DMSO never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity, which confounds viability readouts.

-

-

Serial Dilution Strategy:

-

Prepare a 10-point, 3-fold serial dilution in the appropriate complete culture medium.

-

-

Cell Seeding:

-

Seed target cells (e.g., 5 × 10³ cells/well) in a 96-well opaque-walled plate. Include three control groups: Vehicle Control (0.1% DMSO/H₂O), Positive Control (known cytotoxic agent, e.g., Staurosporine), and Blank (media only).

-

-

Compound Administration:

-

Transfer the diluted compound to the cells. Incubate for 48–72 hours at 37°C, 5% CO₂.

-

-

Viability Readout (ATP Luminescence):

-

Add CellTiter-Glo® reagent (1:1 ratio to media volume).

-

Causality Insight: ATP-based luminescence is chosen over colorimetric assays (like MTT) because the oxadiazole core and amine groups can sometimes interfere with tetrazolium reduction, leading to false-positive viability signals.

-

Table 1: Recommended In Vitro Concentration Range Matrix

| Experimental Phase | Concentration Range | Dilution Factor | Expected Outcome / Purpose |

| Broad Screening | 0.1 nM – 100 µM | 10-fold (Logarithmic) | Identify the general activity window and CC50. |

| Fine Mapping | 10 nM – 10 µM | 3-fold (Half-log) | Accurately calculate IC50/EC50 and Hill slope. |

| Mechanism of Action | IC20, IC50, IC80 | Fixed Doses | Evaluate target engagement at specific physiological thresholds. |

Phase II: In Vivo Dosage Extrapolation & Allometric Scaling

Transitioning from in vitro to in vivo requires translating the No Observed Adverse Effect Level (NOAEL) into a safe starting dose. Direct weight-to-weight (mg/kg) conversion between species is scientifically flawed due to differences in basal metabolic rates. Instead, Allometric Scaling —which normalizes the dose to Body Surface Area (BSA)—must be employed[3].

Protocol 2: Allometric Scaling and Dose Escalation

Causality Insight: Smaller animals (e.g., mice) have significantly higher metabolic rates and faster physiological processes than humans. Therefore, they require larger relative drug doses based on weight. Allometry corrects for this physiological time difference[4].

-

Establish the Murine NOAEL:

-

Conduct a dose-escalation study in mice (e.g., 1, 5, 10, 25, 50 mg/kg) to identify the highest dose that does not produce significant adverse effects.

-

-

Calculate the Human Equivalent Dose (HED):

-

Use the correction factor ( Km ) to scale the dose. The formula is: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km ) [3]

-

-

Determine the Maximum Recommended Starting Dose (MRSD):

-

Apply a mandatory safety factor (typically 10) to the HED to account for interspecies pharmacokinetic variability before initiating human or higher-primate trials.

-

Table 2: Allometric Scaling Factors ( Km ) for Dose Conversion[3]

| Species | Reference Body Weight (kg) | Body Surface Area (m²) | Km Factor |

| Mouse | 0.02 | 0.007 | 3 |

| Rat | 0.15 | 0.025 | 6 |

| Dog | 10.0 | 0.500 | 20 |

| Human (Adult) | 60.0 | 1.620 | 37 |

Example Calculation: If the NOAEL of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine in mice is 15 mg/kg, the HED is calculated as: 15×(3/37)=1.21 mg/kg.

Mechanistic & Workflow Visualizations

To ensure rigorous experimental design, the logical relationship between the compound's structure and its pharmacodynamics, as well as the translational workflow, are mapped below.

Caption: Pharmacokinetic and pharmacodynamic logical relationship of the oxadiazole derivative.

Caption: Workflow for translating in vitro assay data to human equivalent doses.

References

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. National Institutes of Health (NIH) / PubMed. Available at:[Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

A simple practice guide for dose conversion between animals and human. Nair AB, Jacob S. Journal of Basic and Clinical Pharmacy. 2016. Available at: [Link]

Sources

Application Notes & Protocols: Investigating 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine as a Potential Enzyme Inhibitor

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of amide and ester groups, which imparts enhanced metabolic stability.[1] This five-membered heterocyclic scaffold is a versatile platform for the design of novel therapeutics, with derivatives demonstrating inhibitory activity against a broad spectrum of enzyme classes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel 1,2,4-oxadiazole derivatives, such as 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine, as potential enzyme inhibitors. We present a logical workflow from initial screening to detailed kinetic analysis, supported by field-proven insights and detailed experimental protocols.

Introduction: The 1,2,4-Oxadiazole Scaffold in Enzyme Inhibition

The 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets.[3] Its metabolic stability, compared to more labile ester and amide functionalities, makes it an attractive component in the design of enzyme inhibitors with improved pharmacokinetic profiles.[1]

Derivatives of 1,2,4-oxadiazole have been successfully developed as potent inhibitors for a diverse range of enzymes implicated in various disease states. These include, but are not limited to:

-

Cholinesterases (AChE and BuChE): Key targets in the management of neurodegenerative disorders like Alzheimer's disease.[1][4]

-

Kinases (e.g., EGFR, RET): Crucial mediators of cell signaling pathways, with inhibitors being central to modern oncology.[1][5]

-

Histone Deacetylases (HDACs): Epigenetic modifiers that are important targets in cancer and inflammatory diseases.[1][2][5]

-

3-Hydroxykynurenine Transaminase (HKT): An enzyme in the kynurenine detoxification pathway in mosquitoes, representing a target for novel insecticides.[6]

-

Lipoxygenase (LOX): Involved in inflammatory pathways.[7]

Given the structural features of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine, which include a basic aminoethyl side chain and a dimethylamino group, it is plausible that this compound could target enzymes with complementary binding pockets, such as those accommodating charged or polar moieties.

General Workflow for Characterization of a Novel Enzyme Inhibitor

The characterization of a novel compound as an enzyme inhibitor follows a systematic, multi-step process. The following workflow provides a roadmap for researchers investigating the inhibitory potential of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine.

Figure 1: A generalized workflow for the characterization of a novel enzyme inhibitor.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific enzyme and substrate being investigated.

Protocol 1: Primary Enzyme Inhibition Screening

Objective: To qualitatively assess if 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine inhibits the target enzyme at a single high concentration.

Materials:

-

Target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine (test compound)

-

Known inhibitor (positive control)

-

DMSO (or appropriate solvent for the test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

In a 96-well plate, set up the following reactions in triplicate:

-

100% Activity Control: Assay buffer, enzyme, and substrate.

-

No Enzyme Control: Assay buffer and substrate.

-

Positive Control: Assay buffer, enzyme, substrate, and a known inhibitor at a concentration that gives >80% inhibition.

-

Test Compound: Assay buffer, enzyme, substrate, and the test compound at a final concentration of 10-100 µM.

-

-

Add the assay buffer, enzyme, and either the test compound, known inhibitor, or solvent to the appropriate wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the reaction progress using a microplate reader at the appropriate wavelength for a defined period.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (Rate of Test Compound - Rate of No Enzyme) / (Rate of 100% Activity - Rate of No Enzyme))) * 100

Protocol 2: Determination of IC50 Value

Objective: To determine the concentration of the test compound required to inhibit 50% of the enzyme's activity.

Procedure:

-

Perform a serial dilution of the test compound stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Follow the procedure outlined in Protocol 1, but instead of a single concentration, use the range of concentrations of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Protocol 3: Enzyme Kinetics and Determination of Inhibition Mode

Objective: To elucidate the mechanism by which the test compound inhibits the enzyme.

Procedure:

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme with its substrate in the absence of the inhibitor. This involves measuring the initial reaction rates at various substrate concentrations.

-

Perform a series of enzyme assays with varying concentrations of both the substrate and the test compound. Typically, three to four concentrations of the inhibitor are used.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition:

-

Competitive: Km increases, Vmax remains unchanged.

-

Non-competitive: Km remains unchanged, Vmax decreases.

-

Uncompetitive: Both Km and Vmax decrease.

-

Mixed: Both Km and Vmax are altered.

-

-

Calculate the inhibition constant (Ki) from the kinetic data.

Figure 2: Decision-making workflow for determining the mode of enzyme inhibition.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibition Data for 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine against Potential Target Enzymes

| Enzyme Target | IC50 (µM) | Mode of Inhibition | Ki (µM) |

| Cholinesterase (AChE) | 12.5 ± 1.8 | Competitive | 5.2 ± 0.9 |

| Kinase (e.g., RET) | 0.8 ± 0.1 | Non-competitive | 0.6 ± 0.08 |

| HDAC1 | 5.3 ± 0.7 | Mixed | 3.1 ± 0.5 |

Data are hypothetical and for illustrative purposes only.

Concluding Remarks

The 1,2,4-oxadiazole scaffold remains a highly valuable starting point for the development of novel enzyme inhibitors.[1] While specific inhibitory data for 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is not yet publicly available, the protocols and workflows outlined in this document provide a robust framework for its characterization. A systematic approach, from initial screening to detailed mechanistic studies, is crucial for elucidating the therapeutic potential of this and other novel 1,2,4-oxadiazole derivatives. Such studies will contribute to the growing body of knowledge on this important class of molecules and may lead to the discovery of new therapeutic agents.[3][5]

References

-

Ghasemi, Z. et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Scientific Reports. Available at: [Link]

- BenchChem (2025).

-

de Albuquerque, J. F. C. et al. (2020). Discovery of 1,2,4-oxadiazole derivatives as a novel class of noncompetitive inhibitors of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Czarnomysy, R. et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]

-

Al-Ostoot, F. H. et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Journal of the Chinese Chemical Society. Available at: [Link]

- Arshad, F. et al. (2018). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of the Chemical Society of Pakistan.

-

Sharma, P. et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available at: [Link]

-

Banik, B. K. et al. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Current Organic Synthesis. Available at: [Link]

-

Jasiak, A. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

- Sahoo, B. M. et al. (2021). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. RSC Advances.

- Bollikolla, H. B. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

-

Fokin, A. S. et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. Available at: [Link]

-

Le, T. H. et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]

- Ispikoudi, M. et al. (2010).

-

PubChem. 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine. PubChem. Available at: [Link]

-

PubChem. 5-(2-aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride. PubChem. Available at: [Link]

-

Czarnomysy, R. et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link]

- Pervez, H. et al. (2013). Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. Brazilian Journal of Pharmaceutical Sciences.

- Kamal, A. et al. (2015). Recent advancements in oxadiazole-based anticancer agents. Tropical Journal of Pharmaceutical Research.

- Wang, Z. et al. (2020). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Sharma, S. et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.

- de Fátima, Â. et al. (2018). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Journal of the Brazilian Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 1,2,4-oxadiazole derivatives as a novel class of noncompetitive inhibitors of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Site-Specific Fluorescence Labeling of 5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Development of fluorescent probes, ligand-receptor binding assays, and intracellular tracking.

Structural Rationale & Target Analysis

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine (MW: 156.19 g/mol ) is a highly specific heterocyclic building block. A rigorous structural analysis reveals three distinct nitrogen-containing microenvironments, dictating a highly specific bioconjugation strategy:

-

1,2,4-Oxadiazole Core Nitrogens: These atoms are part of a stable aromatic system and are non-nucleophilic.

-

N,N-Dimethyl Group (Position 3): This tertiary amine lacks exchangeable protons. It cannot undergo nucleophilic acyl substitution to form a stable amide bond.

-

2-Aminoethyl Group (Position 5): This primary aliphatic amine is the sole viable nucleophile on the molecule.

Because primary amines possess a pKa of approximately 9.0 to 10.0, they are predominantly protonated (–NH3⁺) and unreactive at physiological pH. Successful fluorescence labeling requires a precise microenvironment that balances the deprotonation of this specific amine with the hydrolytic stability of the reactive dye[1].

Mechanistic Causality in Conjugation Chemistry

To covalently attach a fluorophore to the 2-aminoethyl group, N-hydroxysuccinimide (NHS) esters or Pentafluorophenyl (PFP) esters are the industry standards.

-

The Electrophilic Attack: The unprotonated primary amine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the NHS/PFP ester. This forms a highly stable, irreversible amide bond while releasing the NHS or PFP leaving group[1].

-

The pH Paradox: The reaction must be strictly buffered between pH 8.3 and 8.5. At pH < 8.0, the primary amine remains protonated, drastically reducing its nucleophilicity and stalling the reaction. At pH > 8.5, the rate of competing ester hydrolysis by hydroxide ions (OH⁻) outpaces the aminolysis reaction, destroying the fluorophore stock before conjugation can occur[1].

-

Alternative Chemistries: For specialized applications where a pH of 8.3 is detrimental to downstream stability, PFP esters offer a robust alternative. PFP esters are significantly less susceptible to aqueous hydrolysis than NHS esters, allowing for efficient primary amine labeling even under suboptimal pH conditions[2].

Protocol Architecture: Self-Validating Conjugation Workflow

This protocol is designed as a self-validating system . Each phase contains an analytical checkpoint to confirm mechanistic success before proceeding, eliminating downstream false positives.

Materials & Reagents

-

Target Molecule: 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine (10 mM stock in ddH₂O).

-

Reactive Fluorophore: NHS-Fluorescein (FITC alternative) or Cy3-NHS ester.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3 (Freshly prepared to prevent CO₂ outgassing and pH drift).

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO, >99.9%, sealed under argon).

Phase 1: Reagent Preparation (Critical Causality)

-

Prepare a 10 mg/mL solution of the target molecule in the Reaction Buffer.

-

Self-Validation Checkpoint: Measure the pH of the final solution. The amine hydrochloride salt of the target molecule can depress the buffer pH; adjust back to 8.3 with 0.1 M NaOH if necessary.

-

-

Equilibrate the lyophilized NHS-fluorophore to room temperature before opening the vial.

-

Causality: Opening cold vials causes atmospheric condensation. Moisture instantly hydrolyzes NHS esters into unreactive carboxylic acids[1].

-

-

Dissolve the NHS-fluorophore in anhydrous DMSO to a concentration of 10 mM immediately prior to use.

Phase 2: The Conjugation Reaction

-

Add the NHS-fluorophore stock to the target molecule solution to achieve a 1.2 : 1 molar ratio (Dye : Amine).

-

Causality: A slight molar excess of dye compensates for unavoidable trace hydrolysis. However, exceeding a 1.5:1 ratio complicates downstream purification without improving the conjugation yield.

-

-

Vortex gently and incubate in the dark at room temperature (20–25°C) for 2 hours. Continuous mild agitation prevents local concentration gradients.

Phase 3: Quenching and Purification

-

Quenching: Add 100 mM Tris-HCl (pH 7.5) and incubate for 15 minutes.

-

Causality: The primary amines on the Tris buffer will aggressively scavenge any unreacted NHS ester, converting it into a highly polar Tris-fluorophore adduct that is easily separated from the target conjugate.

-

-

RP-HPLC Purification: Inject the mixture onto a C18 Reverse-Phase HPLC column. Elute using a gradient of 5% to 95% Acetonitrile in water (containing 0.1% TFA).

Phase 4: Analytical Validation

-

UV-Vis Spectroscopy: Measure the absorbance of the purified fraction at the dye's peak excitation wavelength.

-

LC-MS Confirmation: Confirm the exact mass of the conjugate. For example, successful NHS-Fluorescein conjugation to the target molecule (MW 156.19) will yield a mass shift of exactly +358 Da, confirming the displacement of the NHS leaving group[1].

Quantitative Data & Troubleshooting

Table 1: Fluorophore Selection & Reaction Parameters

| Fluorophore Reactive Dye | Excitation / Emission (nm) | Molar Ratio (Dye:Amine) | Optimal Buffer | Key Advantage |